![molecular formula C12H7NO4 B11878998 Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl- CAS No. 666234-41-9](/img/structure/B11878998.png)
Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is a heterocyclic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione can be achieved through several methods. One common approach involves the Perkin rearrangement of 3-Bromo-5,6-Dihydro-6-Methyl-2H-Pyrano[3,2-c]Quinoline-2,5-Dione . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the rearrangement process.
Industrial Production Methods
While specific industrial production methods for 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinoline moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]quinoline: Shares a similar fused ring structure but lacks the methyl group.
Pyrano[3,2-c]quinoline: Contains a pyran ring instead of a furan ring.
Quinoline: The parent compound without the fused furan ring.
Uniqueness
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is unique due to the presence of the methyl group and the specific arrangement of the furan and quinoline rings
Properties
CAS No. |
666234-41-9 |
|---|---|
Molecular Formula |
C12H7NO4 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
5-methylfuro[3,2-c]quinoline-2,3,4-trione |
InChI |
InChI=1S/C12H7NO4/c1-13-7-5-3-2-4-6(7)10-8(11(13)15)9(14)12(16)17-10/h2-5H,1H3 |
InChI Key |
GACOCUXGIUVFHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(=O)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





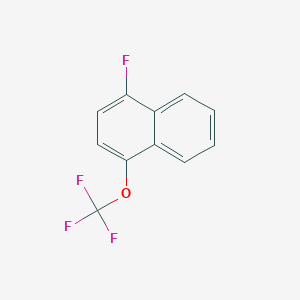
![4-Benzyl-1,4-diazabicyclo[3.3.1]nonan-2-one](/img/structure/B11878954.png)
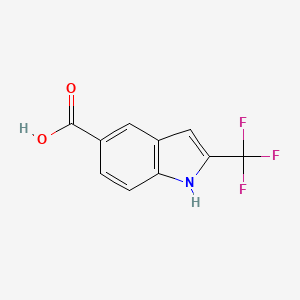
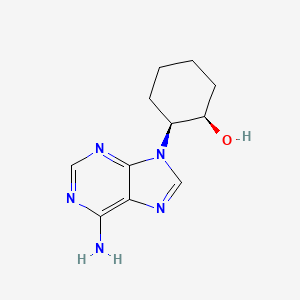
![6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11878970.png)


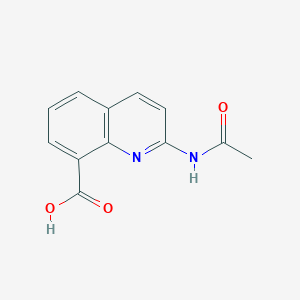
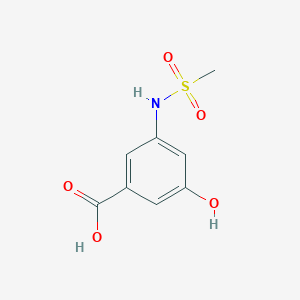

![6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11879025.png)
